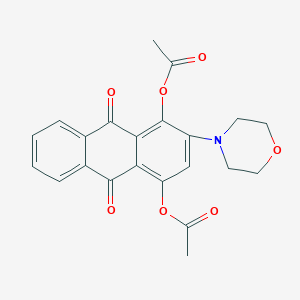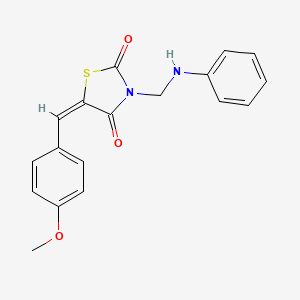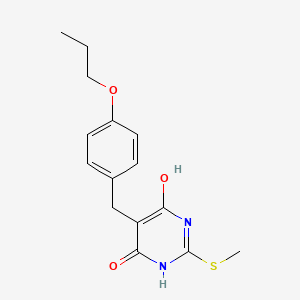![molecular formula C14H20N2O4S B5118264 N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as MPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
科学研究应用
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has a range of potential applications in scientific research, including its use as a tool for studying ion channels and their role in various physiological processes. This compound has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain and heat. This compound has also been studied as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide works by blocking the TRPV1 ion channel, which is involved in the sensation of pain and heat. This channel is found in a range of tissues throughout the body, including the skin, nerves, and brain. By blocking this channel, this compound can reduce the sensation of pain and heat, making it a potential treatment for a range of conditions.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including its ability to reduce pain and inflammation, regulate glucose metabolism, and protect against neurodegeneration. This compound has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of using N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its potency and specificity. This compound has been found to be a highly potent blocker of the TRPV1 ion channel, making it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been found to interact with other ion channels and receptors, which may complicate its use in certain experiments.
未来方向
There are a number of future directions for research on N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, including its potential as a treatment for various diseases, its use as a tool for studying ion channels and their role in various physiological processes, and its potential for off-target effects. Other areas of research may include the development of new synthesis methods for this compound, the optimization of its potency and specificity, and the identification of new targets for this compound. Overall, this compound is a promising compound with a range of potential applications in scientific research.
合成方法
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction with sodium borohydride. Other methods involve the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with propanoyl chloride, followed by reduction with sodium borohydride. The resulting compound is then purified using a range of techniques, including column chromatography and recrystallization.
属性
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-14(17)15-12-10-11(6-7-13(12)20-2)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFYEKIMUXUTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)

![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)
![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
